N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine, also known as MEM, is a novel compound that has gained significant attention in the scientific community due to its potential application in drug development. MEM is a synthetic compound that belongs to the class of isochromene derivatives, which have been reported to exhibit various pharmacological activities.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is not fully understood. However, it has been reported to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine increases the levels of these neurotransmitters, which can have a significant impact on various physiological processes.
Biochemical and physiological effects:
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been shown to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine in lab experiments is its high potency and selectivity towards MAO. This makes it an ideal tool for studying the role of MAO in various physiological processes. However, one of the limitations of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is its low solubility in aqueous solutions, which can make it challenging to administer in some experiments.
Future Directions
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine. One area of interest is the development of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine and its potential impact on various physiological processes.
Synthesis Methods
The synthesis of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with 2-nitroethane in the presence of a catalyst to form the intermediate product, 1-(2-methoxyphenyl)-2-nitropropene. The intermediate product is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been extensively studied for its potential application in drug development. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have also investigated the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-17-9-5-3-6-13(17)10-18-16-12-20-11-14-7-2-4-8-15(14)16/h2-9,16,18H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVKDVYMUKHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2COCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine |
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